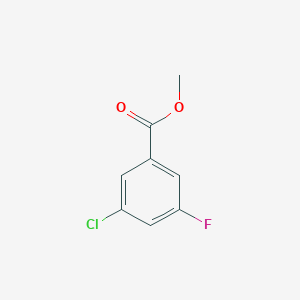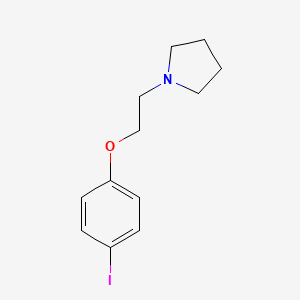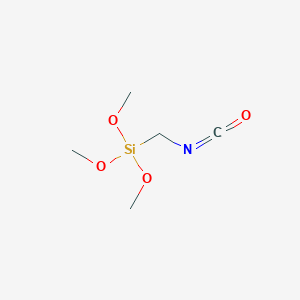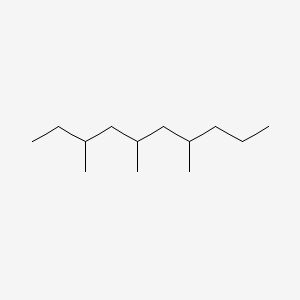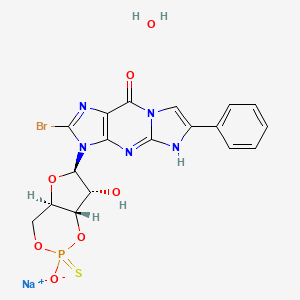
Rp-8-Br-PET-cGMPS
Descripción general
Descripción
Rp-8-Br-PET-cGMPS is an analogue of the natural signal molecule cyclic GMP . It is a selective inhibitor of cGMP-dependent protein kinase I a and I β and of retinal cGMP-gated ion channels . It is much more lipophilic and membrane-permeant compared to Rp-8-pCPT-cGMPS .
Synthesis Analysis
Rp-8-Br-PET-cGMPS is an analogue of the natural signal molecule cyclic GMP in which both, the amino group in position 2 and the nitrogen in position 1 are involved in a phenyl-substituted 5- membered ring system fused to the purine structure . The hydrogen in position 8 of the nucleobase is replaced by bromine .Molecular Structure Analysis
The molecular weight of Rp-8-Br-PET-cGMPS is 562.27 . Its formula is C18H14BrN5NaO6PS . The compound is crystalline solid .Chemical Reactions Analysis
Rp-8-Br-PET-cGMPS is resistant to hydrolysis by phosphodiesterases . It binds cGK without activating it, resulting in competitive inhibition .Physical And Chemical Properties Analysis
Rp-8-Br-PET-cGMPS is soluble in DMSO . It has high lipophilicity and good membrane permeability while still soluble in aqueous solvents .Aplicaciones Científicas De Investigación
-
Inhibition of retinal cGMP-gated ion channels
- Rp-8-Br-PET-cGMPS is also known to inhibit retinal cGMP-gated ion channels . This application is relevant in the field of neuroscience , specifically in the study of visual signal transduction .
- The compound can be applied to retinal cells or tissue, and the effect on ion channel activity can be measured using electrophysiological techniques .
- The results of these experiments can provide insights into the role of cGMP-gated ion channels in visual signal transduction .
-
Inhibition of Phosphodiesterase Type V
- Rp-8-Br-PET-cGMPS is also known to inhibit phosphodiesterase type V . This application is relevant in the field of pharmacology and biochemistry , specifically in the study of signal transduction .
- The compound can be applied to cell cultures or tissue samples, and the effect on phosphodiesterase activity can be measured using biochemical assays .
- The results of these experiments can provide insights into the role of phosphodiesterase type V in signal transduction and could potentially lead to the development of new therapeutic strategies .
-
Study of Cell Regulation Processes
- Due to its lipophilic nature and its ability to interfere with multiple cell regulation processes, Rp-8-Br-PET-cGMPS can be used in the field of cell biology to study these processes .
- The compound can be applied to cell cultures, and the effects on cell regulation can be observed using various cell biology techniques .
- The results of these experiments can provide valuable insights into the role of cGMP and its analogs in cell regulation .
-
Relaxation of Vascular Smooth Muscle
- Rp-8-Br-PET-cGMPS has been used in the field of vascular biology to study the relaxation of vascular smooth muscle .
- The compound can be applied to isolated vascular smooth muscle tissue, and the effect on muscle relaxation can be measured using various physiological techniques .
- The results of these experiments can provide insights into the role of cGMP and its analogs in vascular smooth muscle relaxation .
-
Neutrophil Migration
- Rp-8-Br-PET-cGMPS has been used to study neutrophil migration . This application is relevant in the field of immunology .
- The compound can be applied to neutrophils in culture, and the effect on cell migration can be observed using various cell biology techniques .
- The results of these experiments can provide valuable insights into the role of cGMP and its analogs in neutrophil migration .
Propiedades
IUPAC Name |
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUXBFRWMZKKAJ-IPZAVTHYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5NaO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635674 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rp-8-Br-PET-cGMPS | |
CAS RN |
185246-32-6 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



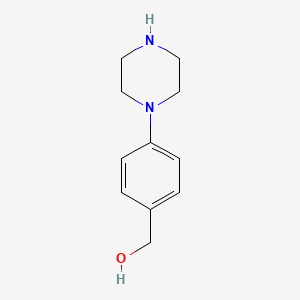
![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)
![Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-](/img/structure/B1603825.png)
![2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid](/img/structure/B1603827.png)
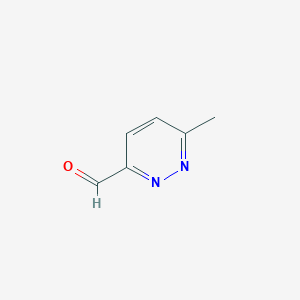
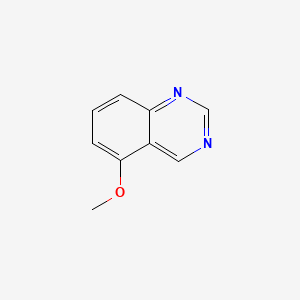
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)
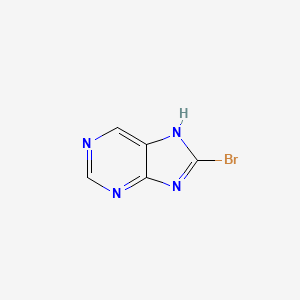
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)
![2-[1-(Methylamino)ethyl]aniline](/img/structure/B1603838.png)
